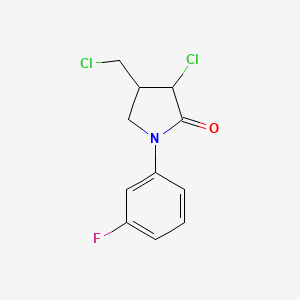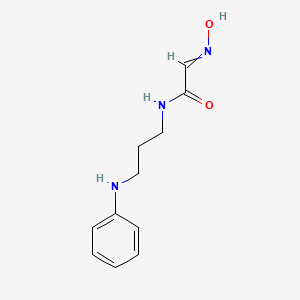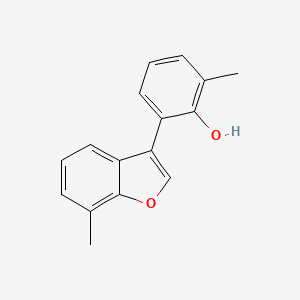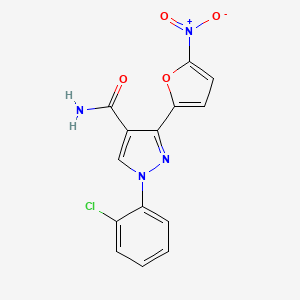
Stannane, tribromo(3-bromopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, tribromo(3-bromopropyl)-: is an organotin compound characterized by the presence of three bromine atoms and a 3-bromopropyl group attached to a tin atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Stannane, tribromo(3-bromopropyl)- can be synthesized through the reaction of tributyltin hydride with 3-bromopropyl bromide under controlled conditions. The reaction typically involves the use of a solvent such as toluene and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of stannane, tribromo(3-bromopropyl)- often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Stannane, tribromo(3-bromopropyl)- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form stannane derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidation of stannane, tribromo(3-bromopropyl)- can lead to the formation of tin oxides and other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide or potassium fluoride, typically in polar aprotic solvents like acetone or dimethyl sulfoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed in aqueous or organic solvents.
Major Products:
Substitution: Formation of various organotin compounds depending on the nucleophile used.
Reduction: Formation of less brominated stannane derivatives.
Oxidation: Formation of tin oxides and other oxidized tin compounds.
Applications De Recherche Scientifique
Chemistry: Stannane, tribromo(3-bromopropyl)- is used as a precursor in the synthesis of other organotin compounds. It serves as a reagent in organic transformations, including cross-coupling reactions and polymerization processes.
Biology and Medicine: Research into the biological activity of organotin compounds has shown potential applications in antifungal and antibacterial treatments. Stannane, tribromo(3-bromopropyl)- is studied for its potential use in developing new pharmaceuticals.
Industry: In the industrial sector, stannane, tribromo(3-bromopropyl)- is used in the production of specialty polymers and materials with unique properties. It is also employed in the manufacture of coatings and adhesives.
Mécanisme D'action
The mechanism by which stannane, tribromo(3-bromopropyl)- exerts its effects involves the interaction of the tin atom with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the reactivity and stability of the compound. The 3-bromopropyl group can undergo further chemical modifications, allowing for the creation of a wide range of derivatives with specific properties.
Comparaison Avec Des Composés Similaires
- Stannane, tribromo(3-chloropropyl)-
- Stannane, tribromo(3-fluoropropyl)-
- Stannane, tribromo(3-iodopropyl)-
Comparison: Stannane, tribromo(3-bromopropyl)- is unique due to the presence of the 3-bromopropyl group, which imparts specific reactivity and stability characteristics. Compared to its chlorinated, fluorinated, and iodinated counterparts, the bromine atoms in stannane, tribromo(3-bromopropyl)- offer a balance between reactivity and stability, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
61222-01-3 |
|---|---|
Formule moléculaire |
C3H6Br4Sn |
Poids moléculaire |
480.41 g/mol |
Nom IUPAC |
tribromo(3-bromopropyl)stannane |
InChI |
InChI=1S/C3H6Br.3BrH.Sn/c1-2-3-4;;;;/h1-3H2;3*1H;/q;;;;+3/p-3 |
Clé InChI |
VPKMVBUHAOSIAV-UHFFFAOYSA-K |
SMILES canonique |
C(CBr)C[Sn](Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




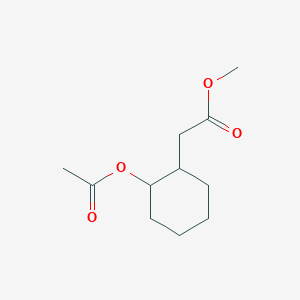

![Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane](/img/structure/B14589127.png)
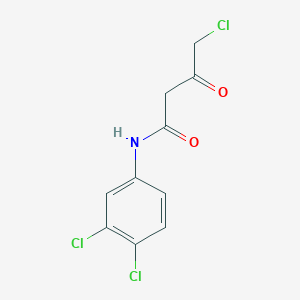
![2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane](/img/structure/B14589143.png)
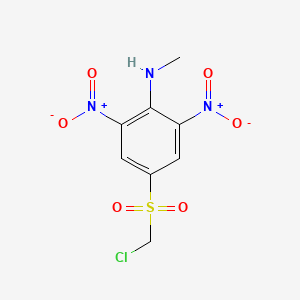
![3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one](/img/structure/B14589169.png)
